BenzyldiMethylstearylaMMoniuM Chloride Hydrate
Overview
Description
Benzyldimethylstearylammonium Chloride Hydrate, also known as Stearyldimethylbenzylammonium Chloride, is a quaternary ammonium compound . It is a white solid or thick liquid with a mild odor . This compound is used as an analytical method to determine the total organic carbon (TOC) content in wastewater . It can also be used for wastewater treatment and as an antimicrobial agent .
Molecular Structure Analysis
The molecular formula of this compound is C27H50ClN . The compound has a linear structure with a benzyl group attached to a long alkyl chain via a nitrogen atom .Chemical Reactions Analysis
This compound is insoluble in water . It reacts as an acid to neutralize bases . No further information was found regarding its chemical reactions.Scientific Research Applications
Embryotoxicity Studies
- Absence of Embryotoxic Effects: Benzyldimethylstearylammonium chloride, along with other quaternary ammonium compounds, was tested for embryotoxicity in rats. The study found no selective embryopathic activity when applied topically to pregnant rats, indicating its safety in terms of embryotoxic effects (Palmer et al., 1983).
Adsorption Studies
- Adsorptive Removal from Aqueous Solutions: The compound's adsorption efficiency was evaluated using activated carbon cloth as an adsorbent. The study focused on understanding the adsorption mechanism of cationic surfactants including benzyldimethylstearylammonium chloride (Duman & Ayranci, 2010).
Electrochemical Properties
- Properties in Ionic Liquids: Asymmetric benzyl-substituted ammonium chlorides were used to form ionic liquids with chloroaluminate ions. Benzyldimethylstearylammonium chloride showed properties such as lower melting point and viscosity when used in asymmetric ammonium structures, contributing to higher conductivity. These were also tested as electrolytes for sodium batteries (Kim, Lang, & Kohl, 2005).
Corrosion Inhibition
- Inhibition in Corrosion Systems: Benzyldimethylstearylammonium chloride was investigated as a corrosion inhibitor for pure iron in specific solutions, showing effectiveness in inhibiting the anodic reaction at low temperatures (Zvauya & Dawson, 1994).
Biodegradability in Sewage Treatment
- Impact on Sewage Treatment Plants: The biodegradability of benzyldimethylstearylammonium chloride in sewage treatment was examined, revealing that at normal concentrations, it does not adversely affect the purification and nitrification capacity of biological treatment plants (Gerike, Fischer, & Jasiak, 1978).
Applications in Cellulose Functionalization
- Use in Cellulose Functionalization: The compound was investigated as a solvent for cellulose in the production of cellulose derivatives like carboxymethyl cellulose and cellulose acetate. It showed high potential for use in cellulose-based applications (Heinze, Schwikal, & Barthel, 2005).
Quantitative Analysis
- Quantitative Analysis Techniques: Fast atom bombardment (FAB) mass spectrometry was utilized for the quantitative analysis of benzyldimethylstearylammonium chloride, demonstrating the compound's amenability for precise and accurate determination (Alberti et al., 1984).
Safety and Hazards
Properties
IUPAC Name |
benzyl-dimethyl-octadecylazanium;chloride;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H;1H2/q+1;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAWKEQKQGFJHS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206752-43-4 | |
Record name | 1-Octadecanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206752-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyldimethyl(octadecyl)ammonium chloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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